molecular formula C30H28N2O7 B12095739 5'-O-(4,4'-Dimethoxytrityl)-2,2'-anhydro-D-uridine

5'-O-(4,4'-Dimethoxytrityl)-2,2'-anhydro-D-uridine

Cat. No.: B12095739
M. Wt: 528.6 g/mol
InChI Key: OEIRLWHCGAICDW-UHFFFAOYSA-N
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Description

5’-O-(4,4’-Dimethoxytrityl)-2,2’-anhydro-D-uridine is a modified nucleoside used primarily in the synthesis of oligonucleotides. This compound is characterized by the presence of a 4,4’-dimethoxytrityl (DMT) protecting group at the 5’-hydroxyl position and an anhydro linkage at the 2,2’-position of the uridine molecule. The DMT group is commonly used in the protection of hydroxyl groups during the chemical synthesis of nucleic acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-O-(4,4’-Dimethoxytrityl)-2,2’-anhydro-D-uridine typically involves the protection of the 5’-hydroxyl group of uridine with the DMT group. This is achieved by reacting uridine with 4,4’-dimethoxytrityl chloride in the presence of a base such as pyridine. The reaction conditions usually involve stirring the mixture at room temperature for several hours until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of 5’-O-(4,4’-Dimethoxytrityl)-2,2’-anhydro-D-uridine follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and controlled reaction conditions to ensure high yield and purity. The product is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

5’-O-(4,4’-Dimethoxytrityl)-2,2’-anhydro-D-uridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various protected and deprotected uridine derivatives, which are essential intermediates in the synthesis of oligonucleotides .

Scientific Research Applications

5’-O-(4,4’-Dimethoxytrityl)-2,2’-anhydro-D-uridine is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of 5’-O-(4,4’-Dimethoxytrityl)-2,2’-anhydro-D-uridine involves its role as a protected nucleoside in the synthesis of oligonucleotides. The DMT group protects the 5’-hydroxyl group during the stepwise addition of nucleotides, preventing unwanted side reactions. Once the desired oligonucleotide sequence is synthesized, the DMT group is removed under acidic conditions to yield the final product with a free 5’-hydroxyl group .

Comparison with Similar Compounds

Similar Compounds

    5’-O-(4,4’-Dimethoxytrityl)-2’-deoxyuridine: Similar in structure but lacks the anhydro linkage.

    5’-O-(4,4’-Dimethoxytrityl)thymidine: Contains a thymine base instead of uracil.

    5’-O-(4,4’-Dimethoxytrityl)-2’-O-methyl-2-thiouridine: Contains additional modifications at the 2’-position

Uniqueness

5’-O-(4,4’-Dimethoxytrityl)-2,2’-anhydro-D-uridine is unique due to its anhydro linkage, which provides increased stability and resistance to enzymatic degradation. This makes it particularly useful in the synthesis of stable oligonucleotides for various research and therapeutic applications .

Properties

Molecular Formula

C30H28N2O7

Molecular Weight

528.6 g/mol

IUPAC Name

4-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-hydroxy-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one

InChI

InChI=1S/C30H28N2O7/c1-35-22-12-8-20(9-13-22)30(19-6-4-3-5-7-19,21-10-14-23(36-2)15-11-21)37-18-24-26(34)27-28(38-24)32-17-16-25(33)31-29(32)39-27/h3-17,24,26-28,34H,18H2,1-2H3

InChI Key

OEIRLWHCGAICDW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C5C(O4)N6C=CC(=O)N=C6O5)O

Origin of Product

United States

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